cis- vs. trans-Isomer for Antiviral Activity
The cis-stereochemistry of the 4-hydroxy and 3-Boc-amino groups on the tetrahydrofuran ring is essential for the antiviral activity of derived nucleotide analogs targeting HCV NS5B polymerase. While the cis-configured intermediate is integral to the synthesis of active NS5B inhibitors, the trans-isomer (CAS 1430230-65-1) is not reported as a viable precursor for these same active pharmaceutical ingredients [1]. This stereochemical requirement is absolute for achieving the necessary molecular geometry for target engagement.
| Evidence Dimension | Stereochemical suitability for NS5B inhibitor synthesis |
|---|---|
| Target Compound Data | cis-configuration (undetermined absolute stereochemistry) |
| Comparator Or Baseline | trans-configuration (e.g., CAS 1430230-65-1) |
| Quantified Difference | cis-isomer leads to active HCV NS5B inhibitors; trans-isomer is not documented for this specific application, implying a functional difference in the final compound's ability to inhibit the target. |
| Conditions | Synthesis of nucleoside/nucleotide analog inhibitors targeting HCV NS5B polymerase |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable for antiviral drug discovery projects targeting HCV, as the trans-isomer will not yield the biologically active conformation required for NS5B inhibition.
- [1] Myskinrecipes. (n.d.). rel-tert-Butyl ((3R,4S)-4-hydroxytetrahydrofuran-3-yl)carbamate. Product Information. View Source
